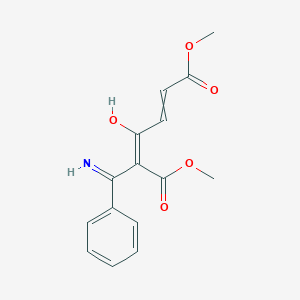
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate typically involves multi-step organic reactions. One common method includes the condensation of benzenecarboximidoyl chloride with a suitable diene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoyl intermediate. Subsequent steps may involve the addition of dimethyl malonate and a catalyst to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.
Dimethyl succinate: Used as a flavoring agent and in industrial applications.
Uniqueness
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Unlike dimethyl fumarate and dimethyl succinate, this compound has a more complex structure that includes both aromatic and aliphatic components, making it versatile for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-12(18)9-8-11(17)13(15(19)21-2)14(16)10-6-4-3-5-7-10/h3-9,16-17H,1-2H3/b9-8?,13-11+,16-14? |
InChI Key |
NMZFOVASSQHZFA-XPNWPIGBSA-N |
Isomeric SMILES |
COC(=O)C=C/C(=C(/C(=N)C1=CC=CC=C1)\C(=O)OC)/O |
Canonical SMILES |
COC(=O)C=CC(=C(C(=N)C1=CC=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















